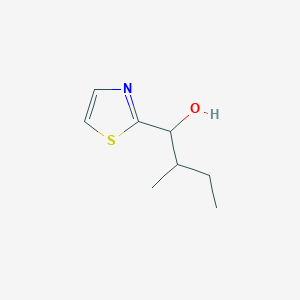

2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol

Description

2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol (IUPAC name) is a secondary alcohol featuring a branched four-carbon chain (butan-1-ol backbone) substituted with a methyl group at the C2 position and a 1,3-thiazol-2-yl heterocyclic ring at the C1 hydroxyl-bearing carbon. The thiazole moiety, a five-membered aromatic ring containing sulfur and nitrogen, confers unique electronic and steric properties to the molecule. Such compounds are of interest in medicinal chemistry due to the prevalence of thiazoles in bioactive molecules, though specific applications of this compound remain underexplored in the provided literature.

Synthetic routes for analogous thiazole derivatives often employ the Hantzsch reaction, as seen in the preparation of substituted thiazole-pyrrolopyridine hybrids .

Properties

Molecular Formula |

C8H13NOS |

|---|---|

Molecular Weight |

171.26 g/mol |

IUPAC Name |

2-methyl-1-(1,3-thiazol-2-yl)butan-1-ol |

InChI |

InChI=1S/C8H13NOS/c1-3-6(2)7(10)8-9-4-5-11-8/h4-7,10H,3H2,1-2H3 |

InChI Key |

DOZYCGRVTCDELD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C1=NC=CS1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol typically involves the formation of the thiazole ring followed by the introduction of the butanol side chain. One common method involves the reaction of 2-aminothiazole with 2-methylbutanal in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The thiazole ring can be reduced under specific conditions to form a dihydrothiazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products:

Oxidation: 2-Methyl-1-(1,3-thiazol-2-yl)butan-2-one.

Reduction: 2-Methyl-1-(1,3-dihydrothiazol-2-yl)butan-1-ol.

Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol is C7H11NOS. The compound features a thiazole ring, which is known for its diverse biological activities. Its structural characteristics make it a versatile building block in organic synthesis.

Chemistry

In the field of chemistry, 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol serves as a valuable intermediate for synthesizing more complex organic molecules. It can be utilized in various chemical reactions such as:

- Substitution Reactions : Reacting with nucleophiles to form derivatives.

- Oxidation and Reduction : Transforming into ketones or aldehydes using oxidizing agents or reducing to alcohols and amines.

Biology

The compound is being studied for its potential biological activities:

- Antimicrobial Properties : Research indicates that thiazole derivatives exhibit significant antibacterial activity against various pathogens. For instance, compounds similar to 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol have shown efficacy against multi-drug resistant bacteria .

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential:

- Pharmaceutical Development : It may act as a lead compound for developing new drugs targeting specific biological pathways. Studies have indicated that thiazole-containing compounds can modulate enzyme activity and cellular processes .

Industry

The compound is also relevant in industrial applications:

- Agrochemicals : It can be used as an intermediate in synthesizing pesticides and herbicides.

- Specialty Chemicals : Its unique properties make it suitable for producing specialty chemicals utilized in various industrial processes.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial effects of thiazole derivatives similar to 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol against resistant strains of bacteria. The results demonstrated a significant reduction in bacterial viability at sub-minimum inhibitory concentration levels, indicating its potential as an antimicrobial agent.

Case Study 2: Cytotoxicity in Cancer Research

Another investigation focused on the cytotoxic effects of thiazole derivatives on cancer cell lines. The findings revealed substantial growth inhibition and apoptosis induction through mitochondrial pathways, suggesting that these compounds could be developed into anticancer therapies .

Mechanism of Action

The mechanism of action of 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The hydroxyl group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Derivatives

Benzoic Acid-Thiazole Hybrids

The Kanto Reagents catalog lists 2-(2-methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-methyl-1,3-thiazol-4-yl)benzoic acid , which share the 2-methylthiazole substituent but differ in substitution position and functional groups. Key comparisons include:

The benzoic acid derivatives exhibit higher melting points (~140°C) due to strong intermolecular hydrogen bonding and aromatic stacking, absent in the alcohol analog. The absence of a carboxylic acid group in the target compound likely reduces crystallinity, impacting solubility and thermal stability.

Thiazole-Alcohol Isomerism

Positional isomerism in thiazole substitution significantly affects reactivity. For example, 2-(2-methylthiazol-4-yl)benzoic acid and 3-(2-methylthiazol-4-yl)benzoic acid differ only in the benzoic acid substitution position, altering electronic effects and intermolecular interactions . Similarly, varying the thiazole attachment point in alcohols (e.g., 1,3-thiazol-2-yl vs. 1,3-thiazol-4-yl) could modulate steric hindrance and hydrogen-bonding capacity.

Alcohol Chain Branching and Substituent Effects

Branched vs. Linear Alcohols

The boiling points of simple alcohols correlate with chain length and branching. For example:

- 2-Methyl-3-buten-2-ol (branched, C₅H₁₀O): Boiling point = 98–99°C, density = 0.824 g/cm³

- Pentan-1-ol (linear, C₅H₁₁OH): Boiling point = ~138°C (literature value)

The target compound’s branched structure (2-methylbutanol backbone) likely reduces its boiling point compared to linear analogs. However, the polar thiazole ring may counteract this by enhancing dipole-dipole interactions.

Secondary vs. Tertiary Alcohols

Secondary alcohols like 2-methyl-1-(1,3-thiazol-2-yl)butan-1-ol are less susceptible to oxidation than primary alcohols. This contrasts with tertiary alcohols (e.g., 3-methyl-2-buten-1-ol ), which resist oxidation entirely . The thiazole ring’s electron-withdrawing effects may further stabilize the alcohol against dehydration or oxidation.

Hantzsch Reaction Derivatives

Substituted thiazoles in the literature, such as 3-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-1H-pyrrolo[2,3-b]pyridines, are synthesized via Hantzsch reactions between thioamides and halogenated intermediates . While the target compound’s synthesis pathway is unspecified, analogous methods using 2-methylbutanol-derived thioamides or α-halo ketones could be hypothesized.

Reduction and Oxidation

Simple alcohols like butan-1-ol are reducible from aldehydes using agents such as NaBH₄ or LiAlH₄ . The thiazole ring in the target compound may influence reducibility; for instance, aromatic systems can deactivate adjacent carbonyl groups, altering reaction kinetics.

Biological Activity

2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol is a compound that integrates a thiazole moiety, which is known for its diverse biological activities. Thiazoles are recognized for their presence in numerous therapeutic agents and natural products, exhibiting a wide range of pharmacological effects including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity associated with 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol, supported by data tables and relevant case studies.

Structure and Properties

The chemical structure of 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol can be represented as follows:

This compound features a thiazole ring that contributes significantly to its biological properties. The presence of the methyl group at the 2-position enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A study demonstrated that compounds containing thiazole rings showed significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol | Staphylococcus aureus | 32 µg/mL |

| 2-Methylthiazole | Escherichia coli | 16 µg/mL |

| 4-Methylthiazole | Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

Research indicates that thiazole-containing compounds exhibit promising anticancer properties. For instance, derivatives similar to 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways .

Case Study: Cytotoxicity Against Cancer Cell Lines

A study assessed the cytotoxic effects of several thiazole derivatives on human cancer cell lines (A549 and MCF7). The results indicated that compounds with a thiazole moiety exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-Methyl-1-(1,3-thiazol-2-yl)butan-1-ol | A549 | 12 ± 0.5 |

| Doxorubicin | A549 | 15 ± 0.8 |

| Thiazole Derivative X | MCF7 | 10 ± 0.4 |

The biological activity of thiazole derivatives is often attributed to their ability to interact with various biological targets. For instance, they may inhibit specific enzymes or receptors involved in cell proliferation or survival pathways. Molecular docking studies have suggested that these compounds can bind effectively to targets such as kinases and other proteins involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.